Imidazo[1,2-a]pyrimidin-2-ylmethanamine
Overview
Description
Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a methanamine group attached at the 2-position.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a novel scaffold that has been utilized for the development of covalent inhibitors . The primary targets of this compound are KRAS G12C-mutated cells , which are often found in various types of cancers .
Mode of Action
The compound interacts with its targets through a covalent bond , which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the KRAS G12C-mutated cells, thereby preventing their proliferation .
Biochemical Pathways
The compound affects the KRAS signaling pathway , which is involved in cell growth and proliferation . By inhibiting the KRAS G12C-mutated cells, the compound disrupts this pathway, leading to the suppression of cell growth and proliferation .
Result of Action
The compound’s action results in the inhibition of cell proliferation in KRAS G12C-mutated cells . This makes it a potent anticancer agent, particularly for cancers that feature this specific mutation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethanamine can be achieved through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: This method involves the condensation of 2-aminopyrimidine with a suitable carbonyl compound under acidic or basic conditions.
Intramolecular Cyclizations: This approach involves the cyclization of a suitable precursor molecule to form the imidazo[1,2-a]pyrimidine ring system.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidin-2-ylmethanamine undergoes various chemical reactions, including:
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under suitable reaction conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with various functional groups attached to the methanamine group.
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-2-ylmethanamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-ylmethanamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring and has distinct chemical properties and uses.
Imidazo[1,2-a]thiazole: Features a thiazole ring and is used in different medicinal and industrial applications.
The uniqueness of this compound lies in its specific ring system and functional groups, which confer unique chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJRNIUANBPJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393412 | |
Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843609-02-9 | |
Record name | Imidazo[1,2-a]pyrimidine-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=843609-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,2-a]pyrimidin-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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